2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride
Description
Historical Development of Pyridazinone Chemistry
Pyridazinone derivatives trace their origins to late 19th-century investigations into diazine heterocycles. Emil Fischer’s 1886 condensation of phenylhydrazine with levulinic acid marked the first synthesis of a pyridazine derivative, though the parent pyridazine (C₄H₄N₂) was not isolated until 1895 via decarboxylation of pyridazinetetracarboxylic acid. Early synthetic routes relied on cyclocondensation reactions between 1,4-diketones or 4-ketoacids and hydrazines, yielding 1,4-dihydropyridazines that were subsequently dehydrogenated. The discovery of pyridazin-3-one—a carbonyl-bearing variant—expanded the structural repertoire, though natural occurrences remained rare due to the scarcity of biosynthetic hydrazine precursors.
The mid-20th century saw pyridazinones gain prominence as agrochemicals (e.g., credazine) and cardiovascular agents (e.g., hydralazine), driven by their tunable electronic properties and hydrogen-bonding capacity. Innovations in regioselective substitution and ring fusion, such as the introduction of tetrahydropyrido moieties, further diversified their applications in drug design.
Table 1: Milestones in Pyridazinone Chemistry
Significance of Trifluoromethyl Functionality in Medicinal Chemistry
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry due to its unique physicochemical properties. Its strong electron-withdrawing nature enhances metabolic stability by resisting oxidative degradation, while its lipophilicity improves membrane permeability. In pyridazinone derivatives, -CF₃ substitution at the 4-position augments binding affinity to hydrophobic enzyme pockets, as evidenced by VEGFR-2 inhibitors exhibiting nanomolar potency. For instance, 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivatives with -CF₃ groups demonstrated IC₅₀ values as low as 60.7 nM in kinase assays.
The steric bulk of -CF₃ also modulates conformational dynamics, favoring bioactive orientations. Molecular simulations of pyridazinone-based inhibitors reveal that -CF₃ groups stabilize ligand-receptor complexes through van der Waals interactions with nonpolar residues like leucine and valine. This strategic positioning minimizes off-target effects while maximizing potency—a principle leveraged in the design of 2-methyl-4-(trifluoromethyl) analogs.
Evolution of Tetrahydropyrido-Fused Heterocyclic Systems
Fusion of pyridine and pyridazine rings into tetrahydropyrido[3,4-d]pyridazin-1-one scaffolds emerged as a strategy to balance aromaticity and flexibility. Early work in the 1970s demonstrated that partial saturation of the pyridazine ring (e.g., 5,6,7,8-tetrahydro derivatives) reduces planarity, enhancing solubility and reducing cytotoxicity. Patent literature from this era describes diuretic pyrido[3,4-d]pyridazines where tetrahydropyrido fusion preserved activity while lowering toxicity profiles compared to fully aromatic analogs.
The saturated ring system also enables stereochemical diversification. For example, introduction of methyl groups at the 2-position induces chirality, allowing enantioselective interactions with biological targets. X-ray crystallography of related compounds confirms that the tetrahydropyrido moiety adopts a boat conformation, positioning substituents for optimal hydrogen bonding with enzymes.
Contemporary Research Landscape and Scientific Relevance
Recent studies highlight pyrido[3,4-d]pyridazin-1-ones as privileged scaffolds for kinase inhibition and anticancer therapy. A 2019 study synthesized four pyridazine series, identifying 2-methyl-4-(trifluoromethyl) derivatives as potent VEGFR-2 inhibitors with antiangiogenic effects. Cellular assays revealed >80% inhibition of VEGF-stimulated endothelial proliferation at 10 μM concentrations, underscoring translational potential.
Advances in computational chemistry have further propelled the field. Density functional theory (DFT) analyses of pyridazinone tautomerism inform rational design, while molecular dynamics simulations predict binding modes in silico. Coupled with high-throughput synthetic methodologies, these tools accelerate the discovery of derivatives tailored to specific therapeutic targets.
Table 2: Representative Pyrido[3,4-d]Pyridazin-1-One Derivatives
| Compound | Biological Activity | IC₅₀/EC₅₀ |
|---|---|---|
| 8c | VEGFR-2 inhibition | 1.8 μM |
| 18b | Antiangiogenic | 60.7 nM |
| Patent example (1976) | Diuretic | Not reported |
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O.ClH/c1-15-8(16)5-2-3-13-4-6(5)7(14-15)9(10,11)12;/h13H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWLZOGPLPLJIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CNCC2)C(=N1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing research and data.
- Molecular Formula : C11H10ClF3N4O
- Molecular Weight : 292.67 g/mol
- CAS Number : 911784-15-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyrido compounds have demonstrated effectiveness against various bacterial strains and fungi. The presence of the trifluoromethyl group is believed to enhance these effects by increasing lipophilicity and membrane permeability.
Anticancer Activity
Recent studies have focused on the anticancer potential of pyridazinone derivatives. For example:
- A study reported that related compounds displayed cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from to depending on the specific structure and substituents present on the pyridazinone ring .
- The mechanism involves induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways.
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases, and compounds like 2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one; hydrochloride may modulate inflammatory responses. Research indicates that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the tetrahydropyrido structure can significantly affect biological activity:
- Trifluoromethyl Substitution : Enhances potency and selectivity.
- Positioning of Methyl Groups : Alters metabolic stability and solubility.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activities:
The compound is part of a class of pyridazine derivatives known for diverse pharmacological properties. Research indicates that these derivatives can exhibit activities such as:
- Antimicrobial Effects: Certain studies have demonstrated that pyridazine derivatives can inhibit bacterial growth and possess antifungal properties. For instance, compounds similar to 2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride have been tested against various pathogens, showing promise in treating infections caused by resistant strains of bacteria .
- Cyclic Nucleotide Signaling Modulation: The compound may act as a phosphodiesterase inhibitor, potentially increasing levels of cyclic nucleotides within cells. This modulation can have downstream effects on various signaling pathways involved in cellular responses.
- Anti-Tubercular Activity: Some derivatives of tetrahydropyrido compounds have been investigated for their efficacy against Mycobacterium tuberculosis. Their structural characteristics allow them to interact with bacterial enzymes or receptors critical for survival .
Material Science
Synthesis and Characterization:
The synthesis of this compound involves several chemical reactions that yield high purity compounds suitable for further research. The characterization techniques employed include:
- NMR Spectroscopy: Used to determine the molecular structure and confirm the purity of the synthesized compound.
- Mass Spectrometry: Helps in identifying the molecular weight and verifying the composition of the compound.
-
Antimicrobial Activity Study:
A study evaluated the antimicrobial properties of various pyridazine derivatives against clinical isolates. The results indicated that compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggested that modifications in the trifluoromethyl group could enhance efficacy . -
Pharmacological Mechanism Investigation:
Another investigation focused on the mechanism of action of pyridazine derivatives as phosphodiesterase inhibitors. It was found that these compounds could effectively increase intracellular cAMP levels, leading to enhanced cellular responses in various models of disease .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Core Heterocycle: The pyridazinone core in the target compound (vs. Pyridazinones are less metabolically stable but offer unique hydrogen-bonding capabilities. Pyrimidine analogs (e.g., ) exhibit higher thermal stability and are preferred in kinase inhibitor scaffolds .
Substituent Effects :
- Trifluoromethyl (-CF₃) : Present in both the target compound and , this group enhances metabolic stability and lipophilicity. However, its position (C4 in the target vs. C2 in ) significantly impacts steric interactions with protein targets.
- Chlorine (-Cl) : In , the C4-Cl substituent increases electrophilicity, favoring nucleophilic substitution reactions during derivatization.
Biological Activity: The target compound’s pyridazinone core may target kinases or GPCRs (inferred from ), whereas pyrimidine derivatives like and are validated in metabolic disease and antiviral research.
Q & A
What synthetic strategies are recommended for synthesizing this compound, and how can reaction yields be optimized?
Basic Research Question
A multi-step approach is typically employed:
Core Formation : Start with a substituted pyridazine precursor. outlines a cyclization method using KOH in dioxane/water for analogous pyridazinones. Adapt this by reacting 4-chloro-pyridazin-3(2H)-one derivatives with trifluoromethylating agents (e.g., CF₃Cu) under anhydrous DMF at 80–100°C .
Hydrochloride Salt Formation : Treat the free base with HCl in ethanol, followed by recrystallization from acetonitrile.
Key Optimization Parameters :
- Maintain pH >10 during trifluoromethylation to avoid side reactions.
- Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.
How should researchers characterize the structural integrity and purity of this compound?
Basic Research Question
Employ orthogonal analytical methods:
- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., pyridazine ring protons appear as doublets at δ 7.8–8.2 ppm) .
- HPLC-MS : Use Chromolith® C18 columns (4.6 × 50 mm) with a gradient of 0.1% TFA in acetonitrile/water (20%→80% over 12 min). Monitor for impurities with UV detection at 254 nm .
- Elemental Analysis : Validate chloride content (theoretical Cl⁻: ~14.2%).
What methodologies are effective for identifying and quantifying process-related impurities?
Advanced Research Question
Reference standards and chromatographic profiling are critical. and highlight impurity structures in related compounds (e.g., bromophenyl or chloro-ethylphenyl substituents). Implement:
How can researchers resolve discrepancies in NMR data during structural elucidation?
Advanced Research Question
Discrepancies often arise from tautomerism or salt form variability. Strategies:
Variable Temperature NMR : Assess peak splitting at 25°C vs. 60°C to identify dynamic equilibria.
DEPT-135/HSQC : Differentiate CH₂ groups in the tetrahydropyrido ring (δ 2.5–3.5 ppm) from aromatic signals .
Counterion Analysis : Compare free base and hydrochloride spectra; HCl shifts NH protons downfield by ~0.3 ppm .
What stability-indicating assays are suitable for this compound under accelerated conditions?
Advanced Research Question
Design stress studies per ICH Q1A:
- Thermal Degradation : Heat at 40°C/75% RH for 4 weeks; monitor via HPLC for ring-opening products.
- Photostability : Expose to 1.2 million lux·hr UV; quantify degradation using peak area normalization.
- Hydrolytic Stability : Test in pH 1.2 (HCl) and pH 9.0 (borate buffer) at 37°C. Expect higher degradation in acidic conditions due to pyridazine ring susceptibility .
How can the hydrochloride salt form’s crystallinity impact bioactivity studies?
Advanced Research Question
Crystallinity affects solubility and dissolution rates. Methods:
PXRD : Compare diffraction patterns with known polymorphs (e.g., anhydrous vs. monohydrate).
DSC : Identify melting endotherms; amorphous forms show broad peaks below 100°C.
Solubility Testing : Use shake-flask method in PBS (pH 7.4). Crystalline salts typically exhibit 2–3× lower solubility than amorphous forms, requiring dissolution enhancers (e.g., cyclodextrins) for in vivo assays .
What in vitro models are appropriate for preliminary bioactivity screening?
Advanced Research Question
Given structural analogs in (e.g., Forodesine Hydrochloride for T-cell malignancies), prioritize:
- Enzyme Inhibition : Screen against phosphodiesterases (PDE4/5) using fluorescence polarization assays.
- Cell-Based Assays : Use Jurkat or HL-60 cell lines for apoptosis studies (IC₅₀ determination via MTT).
- Permeability : Assess Caco-2 monolayer transport; logP <3.0 suggests limited blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
